Methylamine-15N hydrochloride

Catalog No.
S1913630
CAS No.
3852-22-0
M.F
CH6ClN
M. Wt
68.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylamine-15N hydrochloride

CAS Number

3852-22-0

Product Name

Methylamine-15N hydrochloride

IUPAC Name

methan(15N)amine;hydrochloride

Molecular Formula

CH6ClN

Molecular Weight

68.51 g/mol

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1;

InChI Key

NQMRYBIKMRVZLB-CGOMOMTCSA-N

SMILES

CN.Cl

Canonical SMILES

CN.Cl

Isomeric SMILES

C[15NH2].Cl

Metabolic Studies

¹⁵N is a valuable tracer isotope for studying nitrogen metabolism in various organisms. Methylamine-15N hydrochloride can be incorporated into cells and track the movement and transformation of nitrogen-containing compounds. This allows researchers to investigate processes like amino acid synthesis, protein turnover, and nitrogen fixation in plants and microbes. Source: Applications of Stable Isotopes in Ecological Research, Kevin Hicks et al. (2016): )

NMR Spectroscopy

¹⁵N has a much higher nuclear magnetic resonance (NMR) sensitivity compared to the more abundant nitrogen-14 (¹⁴N). Methylamine-15N hydrochloride can be used in NMR spectroscopy experiments to study the structure and dynamics of biological molecules containing nitrogen atoms. This provides detailed information about protein folding, enzyme function, and interactions between molecules. Source: NMR Spectroscopy of Nitrogen, H. Duddeck (1995):

Mass Spectrometry

Similar to NMR, the presence of ¹⁵N allows for easier detection and quantification of methylamine using mass spectrometry techniques. Methylamine-15N hydrochloride can be used as an internal standard for mass spectrometry experiments involving methylamine or other nitrogen-containing compounds. This helps researchers accurately measure the concentration of these molecules in their samples. Source: Quantitative Isotope Dilution Mass Spectrometry, Michael L. Gross (2000):

Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CH3_3NH2_2·HCl, where the nitrogen atom is replaced by the nitrogen-15 isotope. This compound is primarily utilized in scientific research, particularly for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling. The presence of nitrogen-15 allows researchers to track the movement and transformation of nitrogen atoms in various reactions, making it a valuable tool in both chemical and biological studies .

And mechanisms.
  • Biology: Essential for understanding nitrogen metabolism and its role in biological systems.
  • Medicine: Employed in metabolic studies and drug development to trace nitrogen pathways.
  • Industry: Utilized in synthesizing nitrogen-containing compounds and analyzing nitrogen-related processes .
  • Methylamine-15N hydrochloride plays a significant role in biological research, particularly in studies related to nitrogen metabolism. The nitrogen-15 isotope serves as a tracer, allowing scientists to monitor how nitrogen is utilized within biological systems. This is crucial for understanding metabolic pathways and the role of nitrogen in various biochemical processes, including amino acid synthesis and energy production .

    The synthesis of methylamine-15N hydrochloride typically involves the reaction of formaldehyde with ammonium chloride in the presence of a nitrogen-15 labeled ammonia source. The reaction can be summarized as follows:

    CH2O+NH4Cl+NH315NCH3NH215NHCl+H2O\text{CH}_2\text{O}+\text{NH}_4\text{Cl}+\text{NH}_3^{15N}\rightarrow \text{CH}_3\text{NH}_2^{15N}\cdot \text{HCl}+\text{H}_2\text{O}

    In an industrial setting, this process can be scaled up by using larger quantities of formaldehyde and ammonium chloride, followed by the introduction of nitrogen-15 labeled ammonia. The reaction mixture is then heated and distilled to obtain the desired product, which is purified through recrystallization from absolute alcohol .

    Research involving methylamine-15N hydrochloride often focuses on its interactions within biochemical pathways. Studies have demonstrated its incorporation into various metabolic products, such as N-methylglutamate during high oxygenation conditions in microbial species. These interactions provide insights into how methylamine derivatives participate in broader metabolic networks .

    Methylamine-15N hydrochloride can be compared with several similar compounds, which include:

    Compound NameMolecular FormulaUnique Features
    Methylamine hydrochlorideCH3_3NH2_2·HClNo isotopic labeling; commonly used as a reagent
    Dimethylamine hydrochloride(CH3_3)2_2NH·HClContains two methyl groups; used in various applications
    Ethylamine hydrochlorideCH3_3CH2_2NH2_2·HClLonger carbon chain; different reactivity profile

    Methylamine-15N hydrochloride's uniqueness lies in its isotopic labeling with nitrogen-15, which distinguishes it from other similar compounds that lack this feature. This isotopic labeling enhances its utility in tracing studies, making it particularly valuable for research focused on nitrogen dynamics .

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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